molecular formula C7H8Cl2N2O B12655724 (2,4-Dichloro-6-methoxyphenyl)hydrazine CAS No. 89792-76-7

(2,4-Dichloro-6-methoxyphenyl)hydrazine

Cat. No.: B12655724
CAS No.: 89792-76-7
M. Wt: 207.05 g/mol
InChI Key: RSXGDQAKGGEHBX-UHFFFAOYSA-N
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Description

(2,4-Dichloro-6-methoxyphenyl)hydrazine is a chemical compound with the molecular formula C7H8Cl2N2O It is a hydrazine derivative characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-6-methoxyphenyl)hydrazine typically involves the reaction of 2,4-dichloro-6-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-6-methoxyphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

(2,4-Dichloro-6-methoxyphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2,4-Dichloro-6-methoxyphenyl)hydrazine exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
  • 4-Methoxyphenyl hydrazine
  • 3,4-Dichlorophenyl hydrazine

Uniqueness

(2,4-Dichloro-6-methoxyphenyl)hydrazine is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other hydrazine derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89792-76-7

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

(2,4-dichloro-6-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H8Cl2N2O/c1-12-6-3-4(8)2-5(9)7(6)11-10/h2-3,11H,10H2,1H3

InChI Key

RSXGDQAKGGEHBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)NN

Origin of Product

United States

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